molecular formula C12H17NO5S B592271 4-Aminophenyl b-D-thiomannopyranoside CAS No. 129970-93-0

4-Aminophenyl b-D-thiomannopyranoside

Cat. No.: B592271
CAS No.: 129970-93-0
M. Wt: 287.33
InChI Key: XCNVFDDRUPMRPU-GCHJQGSQSA-N
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Description

4-Aminophenyl b-D-thiomannopyranoside is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by its unique structure, which includes an aminophenyl group attached to a thiomannopyranoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl b-D-thiomannopyranoside typically involves the reaction of 4-aminophenol with a thiomannopyranoside derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl b-D-thiomannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aminophenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminophenyl b-D-thiomannopyranoside is unique due to its thiomannopyranoside moiety, which imparts distinct chemical properties and reactivity compared to its glucopyranoside and galactopyranoside analogues. This uniqueness makes it a valuable tool in specific biochemical and industrial applications .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNVFDDRUPMRPU-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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